molecular formula C9H20O6P2 B179423 Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester CAS No. 41203-81-0

Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester

Cat. No. B179423
CAS RN: 41203-81-0
M. Wt: 286.2 g/mol
InChI Key: CFIFBLCPLCPITL-UHFFFAOYSA-N
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Description

This compound, also known as (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)methyl methyl methylphosphonate, has a molecular formula of C9H20O6P2 and a molecular weight of 286.2 . It is also known by other names such as phosphonic acid, methyl-, (5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester, p-oxide .

Scientific Research Applications

  • Flame-Retarding and Electrochemical Performance : This compound acts as a plasticizer and flame-retarding additive in PEO-based composite polymer electrolytes, improving flame-retarding ability and thermal stability. These electrolytes demonstrate a wide electrochemical stability window and are applicable in lithium batteries with various cathode materials (Li et al., 2006).

  • Synthesis of Cyclic Phosphonic Analogues : It reacts with amines to produce cyclic phosphonic analogues of chromone. The reaction with primary amines leads to novel classes of compounds, indicating potential for diverse chemical synthesis applications (Elż et al., 1999).

  • Production of Antibodies for Pesticides : It is used in synthesizing haptens for creating organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, when conjugated to proteins, assist in producing polyclonal sera against various organophosphate pesticides, indicating its importance in environmental and agricultural research (ten Hoeve et al., 1997).

  • Biological Properties in Medical Research : This compound is involved in the synthesis of various bioactive phosphonates, showing stability under different conditions and low toxicity in cell cultures. Some synthesized compounds exhibit potential anti-tubercular activity, suggesting applications in medical research (Ivanov et al., 2013).

  • Antimicrobial Activity : Tris phosphonates synthesized from it demonstrate antimicrobial properties. This suggests its potential use in developing new antimicrobial agents (Kumar et al., 2011).

  • Fluorescent Properties and Crystal Structures : Its reaction with trimethylsilyl bromide leads to phosphonates with unique structural and fluorescent properties, useful in material science and analytical chemistry (Cao et al., 2013).

  • Derivatization for GC-MS Analysis : It's effectively methylated for qualitative detection and identification by gas chromatography-mass spectrometry, aiding in analytical chemistry, particularly in detecting chemical warfare agents (Valdez et al., 2016).

properties

IUPAC Name

5-ethyl-5-[[methoxy(methyl)phosphoryl]oxymethyl]-2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6P2/c1-5-9(6-13-16(3,10)12-2)7-14-17(4,11)15-8-9/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFBLCPLCPITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COP(=O)(OC1)C)COP(=O)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029363
Record name (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide
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Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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Product Name

Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester

CAS RN

41203-81-0
Record name (5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl P-methylphosphonic acid
Source CAS Common Chemistry
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Record name Phosphonic acid, P-methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide
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Record name (5-ETHYL-2-METHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-5-YL)METHYL METHYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester
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Phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester

Citations

For This Compound
2
Citations
R Chemicals - UNEP Regionally based assessment of persistent toxic …, 2003 - vertic.org
1. The following criteria shall be taken into account in considering whether a toxic chemical or precursor should be included in Schedule 1:(a) It has been developed, produced, …
Number of citations: 2 www.vertic.org
A IP - 2005 - researchgate.net
The purpose of this Implementation Assistance Programme (IAP) is to provide information to assist States Parties to implement the Chemical Weapons Convention’s (CWC) declaration …
Number of citations: 6 www.researchgate.net

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